molecular formula C18H20N4O2S B7006809 N-[3-(cyclopropylmethyl)-1,2,4-thiadiazol-5-yl]-6-oxo-3-phenylpiperidine-3-carboxamide

N-[3-(cyclopropylmethyl)-1,2,4-thiadiazol-5-yl]-6-oxo-3-phenylpiperidine-3-carboxamide

Cat. No.: B7006809
M. Wt: 356.4 g/mol
InChI Key: ZKKDQGDPTZZXCB-UHFFFAOYSA-N
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Description

N-[3-(cyclopropylmethyl)-1,2,4-thiadiazol-5-yl]-6-oxo-3-phenylpiperidine-3-carboxamide is a complex organic compound featuring a piperidine ring, a thiadiazole moiety, and a cyclopropylmethyl group

Properties

IUPAC Name

N-[3-(cyclopropylmethyl)-1,2,4-thiadiazol-5-yl]-6-oxo-3-phenylpiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2S/c23-15-8-9-18(11-19-15,13-4-2-1-3-5-13)16(24)21-17-20-14(22-25-17)10-12-6-7-12/h1-5,12H,6-11H2,(H,19,23)(H,20,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKKDQGDPTZZXCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC2=NSC(=N2)NC(=O)C3(CCC(=O)NC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(cyclopropylmethyl)-1,2,4-thiadiazol-5-yl]-6-oxo-3-phenylpiperidine-3-carboxamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors such as thiosemicarbazides with carboxylic acids or their derivatives under acidic conditions.

    Piperidine Ring Formation: The piperidine ring is often constructed via cyclization reactions involving amines and ketones or aldehydes.

    Coupling Reactions: The final compound is obtained by coupling the thiadiazole and piperidine intermediates. This step may involve the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropylmethyl group, leading to the formation of hydroxylated or ketone derivatives.

    Reduction: Reduction reactions can target the thiadiazole ring or the carbonyl group in the piperidine ring, potentially yielding various reduced forms.

    Substitution: The aromatic phenyl group and the thiadiazole ring can participate in electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., Br₂) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield cyclopropyl ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a lead compound for developing new drugs, particularly those targeting neurological or inflammatory pathways.

    Biological Studies: The compound can be used to study the interactions with various biological targets, including enzymes and receptors.

    Industrial Applications: Its unique structure makes it a candidate for use in the synthesis of complex organic molecules, potentially serving as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism by which N-[3-(cyclopropylmethyl)-1,2,4-thiadiazol-5-yl]-6-oxo-3-phenylpiperidine-3-carboxamide exerts its effects involves interactions with specific molecular targets. These may include:

    Enzyme Inhibition: The compound could inhibit certain enzymes by binding to their active sites, thereby blocking their activity.

    Receptor Modulation: It may act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(cyclopropylmethyl)-1,2,4-thiadiazol-5-yl]-6-oxo-3-methylpiperidine-3-carboxamide
  • N-[3-(cyclopropylmethyl)-1,2,4-thiadiazol-5-yl]-6-oxo-3-ethylpiperidine-3-carboxamide

Uniqueness

Compared to similar compounds, N-[3-(cyclopropylmethyl)-1,2,4-thiadiazol-5-yl]-6-oxo-3-phenylpiperidine-3-carboxamide stands out due to the presence of the phenyl group, which can significantly influence its pharmacological properties and interactions with biological targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

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